N-(4-methoxy-2-methylphenyl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propanamide
Description
N-(4-methoxy-2-methylphenyl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a thiazole ring, and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2S/c1-16(2)21-15-29-23(25-21)14-26-11-5-6-18(13-26)7-10-22(27)24-20-9-8-19(28-4)12-17(20)3/h8-9,12,15-16,18H,5-7,10-11,13-14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWNGWVSJCNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)CC3=NC(=CS3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-halo ketones under controlled conditions.
Synthesis of the piperidine ring: This step involves the cyclization of suitable precursors, often using catalytic hydrogenation or other cyclization techniques.
Coupling reactions: The final step involves coupling the thiazole and piperidine intermediates with the methoxy-methylphenyl group using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-cancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, resulting in anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(2-methylphenyl)benzamide
- N-Ethyl-4-methoxy-N-phenylbenzamide
- 1-(Benzyloxy)-2-methoxy-4-[(E)-2-nitroethenyl]benzene
Uniqueness
N-(4-methoxy-2-methylphenyl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propanamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
